molecular formula C11H12N2O2S B7594553 3-(1,2-Oxazol-3-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one

3-(1,2-Oxazol-3-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one

Cat. No. B7594553
M. Wt: 236.29 g/mol
InChI Key: RAPIBRQRAQOQHX-UHFFFAOYSA-N
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Description

3-(1,2-Oxazol-3-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one, also known as OTB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of benzothiazolone derivatives, which have been found to exhibit a range of biological activities.

Mechanism of Action

The exact mechanism of action of 3-(1,2-Oxazol-3-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. Additionally, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the cellular response to oxidative stress.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. This compound has also been found to reduce inflammation and oxidative stress, which are implicated in a range of diseases. In addition, this compound has been shown to improve cognitive function and protect against neuronal damage.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(1,2-Oxazol-3-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one in lab experiments is its wide range of biological activities, which make it a versatile compound for studying various disease pathways. Additionally, this compound has been shown to have low toxicity and good bioavailability, making it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its relatively high cost compared to other compounds. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Future Directions

There are several future directions for the study of 3-(1,2-Oxazol-3-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one. One area of research is the development of this compound derivatives with improved pharmacological properties. Another area of research is the investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of 3-(1,2-Oxazol-3-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one involves the reaction of 3-(chloromethyl)oxazole with 2-aminothiophenol in the presence of a base. The resulting product is then treated with acetic anhydride to obtain this compound. This synthesis method has been described in detail in various research articles and has been found to be efficient and reproducible.

Scientific Research Applications

3-(1,2-Oxazol-3-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one has been studied extensively for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. This compound has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

3-(1,2-oxazol-3-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c14-11-13(7-8-5-6-15-12-8)9-3-1-2-4-10(9)16-11/h5-6H,1-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPIBRQRAQOQHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N(C(=O)S2)CC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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